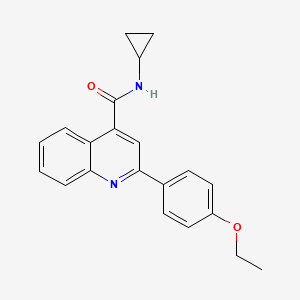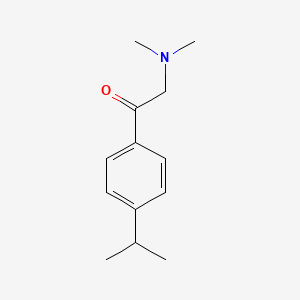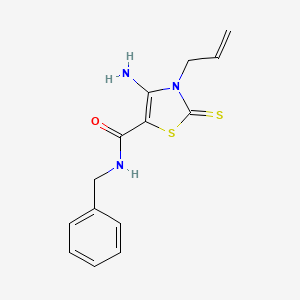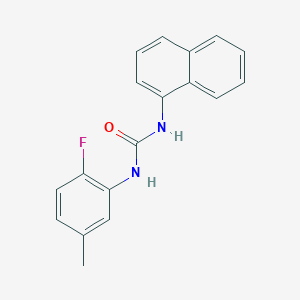![molecular formula C15H17N3O3 B5636706 (4S)-4-isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5636706.png)
(4S)-4-isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related oxazolidinone derivatives involves chiral auxiliary-bearing isocyanides as synthons. For instance, optically active oxazoles have been synthesized with high fluorescence quantum yields, indicating the potential complexity and utility of oxazolidinone synthesis processes (Tang & Verkade, 1996). Additionally, conjugate additions involving lithiated oxazolidinones to cinnamoyl derivatives have been explored, yielding enantiomerically pure 1,4-diols, showcasing the stereoselectivity and versatility of oxazolidinone chemistry (Gaul & Seebach, 2002).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives has been elucidated using X-ray crystallography, revealing the precise arrangement of atoms and the spatial configuration of these molecules. This structural understanding is crucial for predicting and rationalizing the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
Oxazolidinones participate in a variety of chemical reactions, including conjugate additions, ring transformations, and stereoselective reductions. For example, ring transformation of oxadiazole derivatives into triazolidine-dione derivatives has been observed under specific conditions, indicating the reactive nature of these compounds and their potential for chemical manipulation (Milcent et al., 1989).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives, such as melting points, solubility, and crystallization tendencies, are influenced by their molecular structure. For instance, modifications to the oxazolidinone framework can result in compounds with higher melting points and pronounced crystallization tendencies, which are advantageous for purification processes (Hintermann & Seebach, 1998).
Chemical Properties Analysis
The chemical properties of oxazolidinone derivatives, such as reactivity, stereoselectivity, and potential for functionalization, are key aspects of their utility in organic synthesis. The stereoselective reduction of oxazolidinones, for example, allows for the synthesis of chiral alcohols and amines, demonstrating the applicability of these compounds in the production of enantiomerically pure substances (Takahashi et al., 1985).
Eigenschaften
IUPAC Name |
(4S)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(2)12-9-20-15(19)18(12)8-13-16-17-14(21-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMSTWCXFDJORL-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-Isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R*,3S*)-7-(2-chloro-5-methylbenzoyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5636651.png)

![5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636663.png)


![2-methyl-5-[4-(3-piperidin-3-ylbenzoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B5636692.png)
![(4S)-1-{3-[(dimethylamino)methyl]benzoyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5636694.png)
![3-[(4aR*,7aS*)-4-(cyclopentylacetyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5636698.png)
![(1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5636723.png)
![2-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-benzofuran-5-carboxamide](/img/structure/B5636727.png)
![N-[(4'-{[(ethylamino)carbonyl]amino}-3'-methoxybiphenyl-3-yl)methyl]propanamide](/img/structure/B5636731.png)